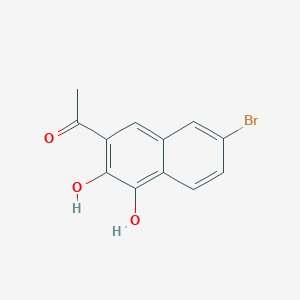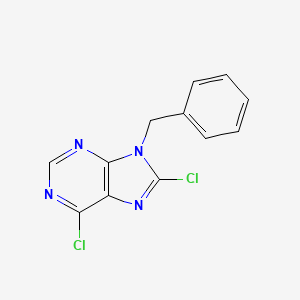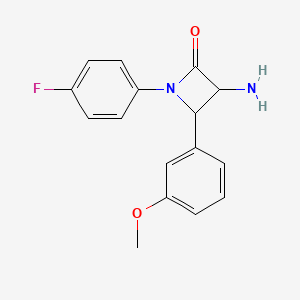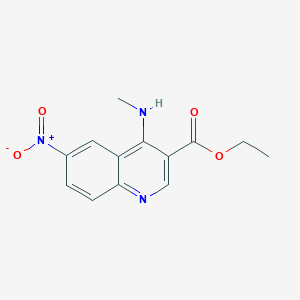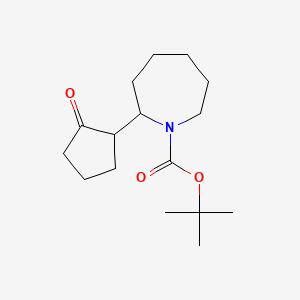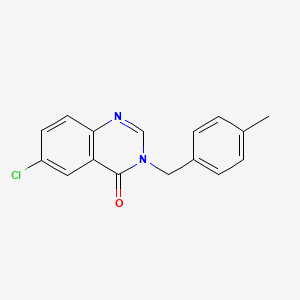![molecular formula C16H18O4 B11844853 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one CAS No. 70107-39-0](/img/structure/B11844853.png)
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.
准备方法
The synthesis of 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a phenyl-substituted ketone, which undergoes cyclization with a suitable diol in the presence of an acid catalyst to form the spirocyclic structure. Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products.
化学反应分析
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
科学研究应用
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.
相似化合物的比较
Similar compounds to 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone include other spirocyclic ketones and ethers. These compounds share the spiro linkage but differ in their substituents and ring sizes. For example:
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)propane: Similar structure but with a longer alkyl chain. The uniqueness of 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[44]non-7-en-8-yl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
70107-39-0 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
1-(2,2-dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone |
InChI |
InChI=1S/C16H18O4/c1-11(17)13-9-16(10-18-15(2,3)20-16)19-14(13)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
InChI 键 |
PTHLSQSIQPHNEB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(OC2(C1)COC(O2)(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


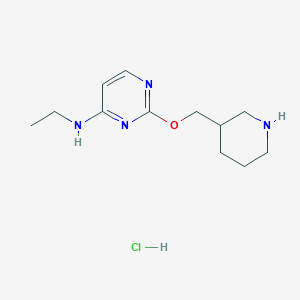

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride](/img/structure/B11844789.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)
